molecular formula C6H8O3 B6262064 4-hydroxybut-2-yn-1-yl acetate CAS No. 83466-88-0

4-hydroxybut-2-yn-1-yl acetate

Cat. No.: B6262064
CAS No.: 83466-88-0
M. Wt: 128.1
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Description

4-Hydroxybut-2-yn-1-yl acetate is an organic compound with the molecular formula C6H8O3. It is a derivative of butynol, featuring both a hydroxyl group and an acetate ester. This compound is of interest due to its unique structure, which combines an alkyne with a hydroxyl and an ester functional group, making it versatile in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxybut-2-yn-1-yl acetate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxybut-2-yn-1-ol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the hydroxyl group reacting with the acetic anhydride to form the acetate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxybut-2-yn-1-yl acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The alkyne can be reduced to an alkene or alkane.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst can selectively reduce the alkyne.

    Substitution: Nucleophiles such as amines or thiols can react with the acetate group in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-oxobut-2-yn-1-yl acetate.

    Reduction: Formation of 4-hydroxybut-2-en-1-yl acetate or 4-hydroxybutyl acetate.

    Substitution: Formation of derivatives such as 4-amino- or 4-thiobut-2-yn-1-yl acetate.

Scientific Research Applications

4-Hydroxybut-2-yn-1-yl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-hydroxybut-2-yn-1-yl acetate involves its reactive functional groups. The hydroxyl group can participate in hydrogen bonding and nucleophilic reactions, while the alkyne can undergo addition reactions. The acetate ester can be hydrolyzed to release acetic acid and the corresponding alcohol. These properties make it a versatile compound in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybut-2-yn-1-ol: Lacks the acetate ester group, making it less reactive in esterification reactions.

    4-Hydroxybut-2-en-1-yl acetate: Contains an alkene instead of an alkyne, leading to different reactivity and applications.

    4-Hydroxybutyl acetate: Fully saturated, lacking the alkyne, and thus has different chemical properties.

Uniqueness

4-Hydroxybut-2-yn-1-yl acetate is unique due to its combination of an alkyne, hydroxyl, and acetate ester functional groups. This combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and various research applications.

Properties

CAS No.

83466-88-0

Molecular Formula

C6H8O3

Molecular Weight

128.1

Purity

0

Origin of Product

United States

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